Fumarate Hydratase-IN-2 Sodium Salt: A Comprehensive Technical Guide on Fumarase Inhibition and Nutrient-Dependent Cytotoxicity
Fumarate Hydratase-IN-2 Sodium Salt: A Comprehensive Technical Guide on Fumarase Inhibition and Nutrient-Dependent Cytotoxicity
Executive Summary
Development of cell-permeable small molecules that target enzymes involved in energy metabolism remains a critical yet challenging frontier in drug discovery. Fumarate hydratase-IN-2 sodium salt (widely referred to in foundational literature as Compound 3 ) is a competitive, cell-permeable small-molecule inhibitor of the tricarboxylic acid (TCA) cycle enzyme fumarate hydratase (FH)[1].
First identified through a high-throughput phenotypic screen for nutrient-dependent cytotoxicity by[2], this compound serves as a vital chemical probe for researchers investigating metabolic rewiring, the Warburg effect, and the pathological mechanisms underlying Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC). This whitepaper provides an in-depth mechanistic overview, physicochemical data, and self-validating experimental protocols for deploying FH-IN-2 in metabolic research.
Mechanistic Fundamentals: TCA Cycle Disruption & Signaling
Fumarate hydratase (fumarase) catalyzes the reversible hydration of fumarate to malate within the mitochondrial matrix and cytosol. The pharmacological inhibition of FH by FH-IN-2 triggers a cascade of metabolic and epigenetic consequences driven by the massive intracellular accumulation of fumarate[3].
The Causality of Fumarate Accumulation
When FH-IN-2 competitively binds to the active site of FH ( )[4], the conversion of fumarate to malate is blocked. Fumarate subsequently acts as an oncometabolite , driving two primary downstream signaling events:
-
Pseudohypoxia via HIF-1 α Stabilization: Fumarate is structurally analogous to α -ketoglutarate ( α -KG). High levels of fumarate competitively inhibit α -KG-dependent dioxygenases, most notably the Prolyl Hydroxylase Domain (PHD) enzymes. Because PHDs are responsible for hydroxylating Hypoxia-Inducible Factor 1-alpha (HIF-1 α ) to target it for proteasomal degradation, their inhibition leads to the stabilization and nuclear translocation of HIF-1 α , driving a pseudohypoxic transcriptional program even in normoxic conditions.
-
Protein Succination: Excess fumarate acts as an electrophile, undergoing a Michael addition with the nucleophilic thiol groups of cysteine residues on various proteins. This irreversible covalent modification (succination) inactivates critical regulatory proteins, such as KEAP1, thereby liberating NRF2 to drive an antioxidant response.
Diagram 1: Mechanism of Action of FH-IN-2 and downstream signaling consequences.
Physicochemical Properties & Handling
The sodium salt formulation of FH-IN-2 is specifically engineered to enhance aqueous solubility compared to its free acid counterpart, facilitating easier formulation for in vitro biochemical assays and improving bioavailability in cellular culture media[5].
| Property | Specification |
| Chemical Name | Fumarate hydratase-IN-2 sodium salt |
| CAS Number | 2070009-45-7 |
| Molecular Formula | C25H25N2NaO4 |
| Molecular Weight | 440.47 g/mol |
| Target Affinity | Competitive inhibition ( ) |
| Solubility | Soluble in DMSO ( ≥25 mg/mL ) and Water (requires sterile filtration) |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, desiccated) |
Data sourced from[1].
Experimental Workflows & Methodologies
To ensure scientific integrity and self-validating results, researchers must utilize orthogonal assays to confirm both target engagement and phenotypic outcomes.
Protocol 1: In Vitro Biochemical Assay for FH Activity
Because the hydration of fumarate to malate does not produce a direct chromophore or fluorophore, a coupled enzyme system is required to measure FH kinetics dynamically.
-
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.01% Brij-35). Reconstitute FH-IN-2 sodium salt in DMSO to a 10 mM stock, followed by serial dilutions.
-
Enzyme Incubation: Incubate 50 nM recombinant human FH with varying concentrations of FH-IN-2 for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Add sodium fumarate substrate to a final concentration of 2 mM.
-
Coupled Detection System: Add Malate Dehydrogenase (MDH), NAD+ , and Diaphorase/Resazurin. Causality of detection: As FH generates malate, MDH converts it to oxaloacetate, reducing NAD+ to NADH. Diaphorase utilizes this NADH to reduce non-fluorescent resazurin into highly fluorescent resorufin.
-
Measurement: Kinetically measure fluorescence (Ex 540 nm / Em 590 nm) over 30 minutes. Calculate initial velocities ( V0 ) and fit the data to a competitive inhibition model to derive the Ki .
Protocol 2: Nutrient-Dependent Cytotoxicity Screening
Cancer cells often rely on aerobic glycolysis (the Warburg effect). Under glucose deprivation, they are forced to shift their metabolic dependency toward mitochondrial oxidative phosphorylation (OXPHOS) and the TCA cycle. Inhibiting FH with FH-IN-2 under low-glucose conditions induces a metabolic crisis, leading to selective cytotoxicity[3].
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at 2,000 cells/well. Allow overnight attachment.
-
Media Conditioning: Wash cells with PBS and replace with two parallel media conditions: High Glucose (25 mM) and Low Glucose (1 mM or galactose substitution), both supplemented with 10% dialyzed FBS.
-
Compound Dosing: Treat cells with a 10-point dose-response gradient of FH-IN-2 (0.1 µM to 100 µM). Maintain final DMSO concentration ≤0.5% .
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2 .
-
Viability Quantification: Add CellTiter-Glo reagent to lyse cells and quantify ATP levels via luminescence.
-
Data Analysis: Calculate the IC50 for both conditions. A significant leftward shift in the IC50 under low-glucose conditions validates the nutrient-dependent cytotoxic profile.
Diagram 2: Experimental workflow for nutrient-dependent cytotoxicity screening.
Scientific Integrity & Assay Discrepancies
As a Senior Application Scientist, it is imperative to address reproducibility and assay-specific nuances in the literature. While[4] successfully demonstrated the efficacy of Compound 3 (FH-IN-2) using a coupled biochemical assay and photoaffinity labeling, a subsequent quantitative high-throughput screening (qHTS) study by [6] at the National Center for Advancing Translational Sciences (NCATS) reported the compound as inactive in their specific primary assay.
The Causality Behind the Discrepancy: Such divergence is a known phenomenon in enzymology. The NCATS study utilized different buffer conditions, potentially different recombinant protein constructs (e.g., N-terminal hexahistidine tags which can alter conformational dynamics), and distinct substrate concentrations[7]. Because FH-IN-2 is a competitive inhibitor, its apparent activity is highly sensitive to the concentration of fumarate used in the assay relative to the enzyme's Km .
Best Practice Recommendation: Researchers utilizing FH-IN-2 must orthogonally validate target engagement in their specific cellular models. Relying solely on cell viability is insufficient; investigators should perform LC-MS/MS metabolomics to quantify intracellular fumarate accumulation and conduct Western blotting for HIF-1 α stabilization to confirm on-target intracellular activity.
References
-
Takeuchi, T., Schumacker, P. T., & Kozmin, S. A. (2015). Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity. Journal of the American Chemical Society, 137(2), 564–567. URL:[Link]
-
Zhu, H., Lee, O. W., Shah, P., Jadhav, A., Xu, X., Patnaik, S., Shen, M., & Hall, M. D. (2020). Identification of Activators of Human Fumarate Hydratase by Quantitative High-Throughput Screening. SLAS Discovery, 25(1), 43–56. URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fumarate hydratase-IN-2 (sodium salt) - MedChem Express [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Activators of Human Fumarate Hydratase by Quantitative High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
